molecular formula C11H13FINO B8151903 N,N-diethyl-5-fluoro-2-iodobenzamide

N,N-diethyl-5-fluoro-2-iodobenzamide

Cat. No.: B8151903
M. Wt: 321.13 g/mol
InChI Key: JQHSINFRRBOMLB-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-fluoro-2-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with iodine at position 2, fluorine at position 5, and N,N-diethyl groups on the amide nitrogen. The fluorine and iodine substituents likely influence lipophilicity, metabolic stability, and target binding affinity, making it a candidate for further biomedical research.

Properties

IUPAC Name

N,N-diethyl-5-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHSINFRRBOMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-fluoro-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-iodobenzoic acid and diethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of automated systems and continuous flow processes can enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions tailored to the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N,N-diethyl-5-fluoro-2-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-diethyl-5-fluoro-2-iodobenzamide exerts its effects involves interactions with molecular targets and pathways. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-diethyl-5-fluoro-2-iodobenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Findings
This compound C₁₁H₁₂FINO 335.13 (calculated) 2-iodo, 5-fluoro, N,N-diethylamide Potential radiopharmaceutical; structural analog of BZA
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA) C₁₃H₂₀IN₃O 361.22 (calculated) 4-iodo, N-(2-diethylaminoethyl)amide Melanoma imaging agent; 81% diagnostic sensitivity in clinical trials
N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide C₁₄H₇F₂IN₂O 336.12 2-iodo, 5-fluoro, 3-cyano-4-fluorophenyl High polarity due to cyano group; unverified biomedical use
N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide C₁₅H₁₁ClINO₂ 399.61 5-iodo, 2-chloro, 3-acetylphenyl Pharmaceutical intermediate; limited clinical data

Key Structural and Functional Insights:

Substituent Positioning and Electronic Effects: The 2-iodo substitution in this compound contrasts with BZA’s 4-iodo placement. Iodine’s position affects melanin-binding affinity in melanoma targeting, with BZA showing superior tumor uptake (6.5% ID/g in murine models) . The 5-fluoro substituent in the target compound may enhance metabolic stability compared to non-fluorinated analogs . N,N-Diethylamide vs.

Halogen and Functional Group Variations: Chloro vs. Fluoro: N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide incorporates a chloro substituent, which increases steric hindrance and electron-withdrawing effects compared to fluoro analogs. This may reduce binding efficiency in biological systems .

Clinical and Preclinical Performance: BZA demonstrated 81% sensitivity and 100% specificity in Phase II melanoma trials, attributed to its optimized iodobenzamide scaffold . The target compound’s structural modifications (fluoro, iodo positioning) warrant similar preclinical evaluation to assess tumor uptake and clearance rates. highlights BZA’s tumor-to-muscle ratio of 95:1 at 24 hours post-injection, a benchmark for comparing iodine-substituted benzamides .

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